molecular formula C11H11NO3S2 B13329829 N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

Cat. No.: B13329829
M. Wt: 269.3 g/mol
InChI Key: BNBDCWAJVHQJBS-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-4-methylphenyl)thiophene-2-sulfonamide (CAS 1154729-21-1) is a high-purity sulfonamide derivative of interest in chemical and pharmaceutical research. With a molecular formula of C11H11NO3S2 and a molecular weight of 269.34 g/mol, this compound features a phenolic hydroxyl group and a thiophene-sulfonamide moiety, a structure often explored in medicinal chemistry for its potential as a scaffold in developing biologically active molecules . This product is provided with a certified purity of 95% . Researchers should note the following safety and handling information: the compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is required. Handling should occur only in a well-ventilated area, and users should not breathe its dust . Key Specifications: • CAS Number: 1154729-21-1 • Molecular Formula: C11H11NO3S2 • Molecular Weight: 269.34 g/mol • Purity: 95% • MDL Number: MFCD12528799 This chemical is intended for research purposes only in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H11NO3S2

Molecular Weight

269.3 g/mol

IUPAC Name

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H11NO3S2/c1-8-4-5-9(10(13)7-8)12-17(14,15)11-3-2-6-16-11/h2-7,12-13H,1H3

InChI Key

BNBDCWAJVHQJBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CS2)O

Origin of Product

United States

Preparation Methods

Sulfonylation of Aminophenols

The most direct approach involves the reaction between thiophene-2-sulfonyl chloride and 2-amino-4-methylphenol (also known as 4-methyl-2-aminophenol). This reaction proceeds via nucleophilic substitution at the sulfonyl group.

Reaction Scheme :

  • Thiophene-2-sulfonyl chloride + 2-amino-4-methylphenol → this compound + HCl

Typical Conditions :

  • Base: Pyridine, triethylamine, or sodium hydroxide (to neutralize the HCl formed)
  • Solvent: Dichloromethane, tetrahydrofuran, or acetone
  • Temperature: 0-25°C
  • Reaction time: 2-24 hours

Protection-Deprotection Strategy

For selective sulfonylation, a protection-deprotection strategy may be employed:

  • Protection of the hydroxyl group of 2-amino-4-methylphenol
  • Sulfonylation of the amino group with thiophene-2-sulfonyl chloride
  • Deprotection of the hydroxyl group

Protecting Groups :

  • Silyl ethers (TMS, TBDMS)
  • Benzyl ethers
  • Acetyl groups

Functional Group Interconversion

Another approach involves the synthesis of a precursor sulfonamide followed by functional group interconversion:

  • Preparation of N-(4-methylphenyl)thiophene-2-sulfonamide
  • Selective hydroxylation at the ortho position

Detailed Synthetic Procedures

Direct Sulfonylation Method

Materials :

  • 2-Amino-4-methylphenol (1 equivalent)
  • Thiophene-2-sulfonyl chloride (1.1 equivalents)
  • Triethylamine (2 equivalents)
  • Dichloromethane (anhydrous)
  • Silica gel for chromatography
  • Appropriate analytical grade solvents for purification

Procedure :

  • Dissolve 2-amino-4-methylphenol in anhydrous dichloromethane in a round-bottomed flask under nitrogen atmosphere.
  • Cool the solution to 0°C using an ice bath.
  • Add triethylamine dropwise and stir for 15 minutes.
  • Add a solution of thiophene-2-sulfonyl chloride in dichloromethane dropwise over 30 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
  • Monitor the reaction by thin-layer chromatography.
  • Quench the reaction with water and extract with dichloromethane.
  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify by column chromatography using an appropriate solvent system.

Expected Yield : 65-75%

Low-Temperature Selective Sulfonylation

Materials :

  • 2-Amino-4-methylphenol (1 equivalent)
  • Thiophene-2-sulfonyl chloride (1 equivalent)
  • Pyridine (2 equivalents)
  • THF (anhydrous)
  • Silica gel for chromatography
  • Appropriate analytical grade solvents for purification

Procedure :

  • Dissolve 2-amino-4-methylphenol in anhydrous THF in a round-bottomed flask under nitrogen atmosphere.
  • Cool the solution to -10°C using an ice-salt bath.
  • Add pyridine and stir for 10 minutes.
  • Prepare a solution of thiophene-2-sulfonyl chloride in THF and cool to -10°C.
  • Add the sulfonyl chloride solution dropwise over 1 hour, maintaining the temperature below -5°C.
  • Stir the reaction mixture at -5°C for 2 hours, then allow to warm to 0°C over 1 hour.
  • Monitor the reaction by thin-layer chromatography.
  • Quench the reaction with cold water and extract with ethyl acetate.
  • Wash the organic layer with cold dilute HCl, cold saturated NaHCO₃, and brine.
  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify by column chromatography using an appropriate solvent system.

Expected Yield : 70-80%

Purification and Characterization

Purification Techniques

Column Chromatography :

  • Stationary phase: Silica gel (60-120 mesh)
  • Mobile phase: Gradient elution with hexane/ethyl acetate or dichloromethane/methanol

Recrystallization :

  • Solvent systems: Ethanol/water, acetone/hexane, or ethyl acetate/hexane

Characterization Methods

Spectroscopic Analysis :

  • ¹H NMR (expected signals):
    • Thiophene protons: δ 7.0-8.0 ppm (3H, multiplets)
    • Aromatic protons of phenyl ring: δ 6.5-7.5 ppm (3H, multiplets)
    • Methyl protons: δ 2.0-2.5 ppm (3H, singlet)
    • NH proton: δ 8.0-10.0 ppm (1H, broad singlet)
    • OH proton: δ 9.0-11.0 ppm (1H, broad singlet)
  • ¹³C NMR (expected signals):

    • Thiophene carbons: δ 125-140 ppm
    • Phenyl carbons: δ 115-155 ppm
    • Methyl carbon: δ 20-25 ppm
  • IR Spectroscopy (expected bands):

    • O-H stretching: 3300-3600 cm⁻¹
    • N-H stretching: 3200-3400 cm⁻¹
    • S=O stretching: 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹
    • Aromatic C=C stretching: 1450-1600 cm⁻¹
  • Mass Spectrometry :

    • Molecular ion peak at m/z 269
    • Fragmentation pattern characteristic of sulfonamides

Analytical Considerations

Purity Assessment

The purity of synthesized this compound can be assessed using:

  • HPLC Analysis :

    • Column: C18 reverse phase
    • Mobile phase: Acetonitrile/water gradient
    • Detection: UV at 254 nm
  • Elemental Analysis :

    • Theoretical values: C (49.06%), H (4.12%), N (5.20%), S (23.80%), O (17.82%)

Stability Considerations

During preparation and storage, consider the following stability factors:

  • Sensitivity to strong oxidizing agents
  • Potential hydrolysis under strongly acidic or basic conditions
  • Light sensitivity (store in amber containers)
  • Recommended storage temperature: 2-8°C

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and potentially increase yields:

Procedure :

  • Mix 2-amino-4-methylphenol, thiophene-2-sulfonyl chloride, and a base in an appropriate solvent in a microwave reaction vessel.
  • Irradiate at 80-100°C for 10-15 minutes.
  • Process and purify as described in conventional methods.

Advantages :

  • Reduced reaction time (minutes vs. hours)
  • Potentially higher yields
  • Reduced side reactions

Solid-Phase Synthesis

For library generation or scale-up purposes, solid-phase synthesis may be considered:

  • Immobilize 2-amino-4-methylphenol on a suitable resin
  • Perform sulfonylation with thiophene-2-sulfonyl chloride
  • Cleave the product from the resin

Advantages :

  • Simplified purification
  • Potential for automation
  • Suitability for parallel synthesis

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can affect various physiological processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s hydroxyl and methyl groups on the phenyl ring differentiate it from analogs with halogens (Cl, Br), propargyl, or cyclohexanone substituents. Key comparisons include:

Compound Substituents Key Structural Features Reference
N-(2-Hydroxy-4-methylphenyl)thiophene-2-sulfonamide 2-hydroxy, 4-methylphenyl Hydrogen-bonding (OH), moderate steric bulk Inferred
N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (8) Cyclohexanone ring Ketone group enhances polarity
N-(Prop-2-yn-1-yl)thiophene-2-sulfonamide (9a) Propargyl group Alkyne functionality; liquid state (low MP)
5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide (9) Bromine, cyclohexanone Electron-withdrawing Br; increased molecular weight
Compound 18 (gamma-secretase inhibitor) Hexahydrobenzoannulenyl group Bulky hydrophobic moiety; sulfonamide core

Key Observations :

  • Methyl Group : Provides steric hindrance without significant electronic effects, unlike halogens (Cl, Br) in and , which alter electron density .
  • Ketone vs. Hydroxyl: Cyclohexanone-containing analogs (e.g., Compound 8) exhibit higher polarity but lack the acidic proton of the hydroxyl group .

Yield Trends :

  • Propargyl derivatives () show variable yields (20.7–93.8%), influenced by steric and electronic factors .
  • Ethynyl-substituted compounds () have lower yields (27–53%), likely due to competing side reactions .

Spectral Characterization

IR and NMR data from analogs provide benchmarks for the target compound:

Infrared Spectroscopy (IR):
  • C=S Stretch : Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides () .
  • NH Stretch : Detected at 3150–3414 cm⁻¹, consistent across sulfonamides .
  • Absence of C=O : Confirms cyclization in triazoles (), but irrelevant for the target compound .
Nuclear Magnetic Resonance (NMR):
  • Thiophene Protons : Resonate at δ 6.8–7.6 ppm in ¹H-NMR (e.g., Compound 8 in ) .
  • Hydroxyl Proton: Expected near δ 9–10 ppm (broad), similar to phenolic OH groups in .

Biological Activity

N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Overview of Biological Activity

This compound belongs to the class of sulfonamides, which are known for their wide-ranging pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiophene ring and the sulfonamide group contributes to its biological efficacy.

  • Carbonic Anhydrase Inhibition :
    • Sulfonamides are known to inhibit carbonic anhydrases (CAs), enzymes that play a crucial role in regulating pH and fluid balance. For instance, compounds similar to this compound have shown selective inhibition of mitochondrial carbonic anhydrases, which could lead to potential applications in treating obesity and related metabolic disorders .
  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating potent activity .
  • Anti-inflammatory Effects :
    • Similar sulfonamide derivatives have demonstrated anti-inflammatory effects in vivo, suggesting that this compound may also exert such effects through modulation of inflammatory pathways .

1. Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several thiophene-based compounds, including this compound. The results indicated that this compound had a notable MIC against E. coli, comparable to established antibiotics .

2. Inhibition of Carbonic Anhydrases

Research has shown that thiophene sulfonamides can selectively inhibit different isoforms of carbonic anhydrases, with implications for treating conditions like glaucoma and other diseases characterized by elevated intraocular pressure . The specific inhibition profile of this compound could be explored further for therapeutic applications.

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
Carbonic Anhydrase InhibitionModulation of pH balance
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-hydroxy-4-methylphenyl)thiophene-2-sulfonamide, and how can purity be validated?

Methodological Answer: Synthesis typically involves coupling thiophene-2-sulfonyl chloride with 2-hydroxy-4-methylaniline under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Sulfonamide Formation : React the sulfonyl chloride with the aniline derivative in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
  • Characterization : Validate purity via HPLC (≥98% by reverse-phase C18 column) and confirm structure using 1H^1H-/13C^{13}C-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonamide S=O peaks in IR at ~1350–1150 cm1^{-1}) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (primary solvent), PBS, or ethanol using nephelometry or UV-Vis spectroscopy. For aqueous stability, monitor degradation via HPLC over 24–72 hours at 37°C .
  • Stability in Biological Media : Incubate the compound in cell culture medium (e.g., DMEM + 10% FBS) and analyze by LC-MS to detect hydrolysis or metabolite formation .

Q. What in vitro assays are suitable for initial evaluation of bioactivity (e.g., antimicrobial, CNS targets)?

Methodological Answer:

  • Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • CNS Targets : Screen for GPCR modulation (e.g., 5-HT1A_{1A}, dopamine receptors) via radioligand binding assays using 3H^3H-ligands in transfected HEK293 membranes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s potency against T-type Ca2+^{2+}2+ channels?

Methodological Answer:

  • Analog Design : Introduce substituents on the thiophene ring (e.g., halogens, methyl groups) or modify the hydroxy-phenyl group (e.g., trifluoromethyl, nitro derivatives) to enhance steric/electronic interactions .
  • Functional Assays : Use patch-clamp electrophysiology in HEK293 cells expressing Cav3.2 channels to measure IC50_{50} values. Compare with reference blockers like mibefradil .
  • Data Interpretation : Correlate substituent electronegativity with inhibitory potency; e.g., electron-withdrawing groups may enhance sulfonamide hydrogen-bonding to channel residues .

Q. How can conflicting data on neuroprotective efficacy in traumatic brain injury (TBI) models be resolved?

Methodological Answer:

  • Model Optimization : Standardize TBI protocols (e.g., controlled cortical impact vs. fluid percussion) and ensure consistent compound dosing (e.g., intraperitoneal vs. intracerebroventricular) .
  • Biomarker Analysis : Quantify microglial activation (Iba1 staining) and neuronal apoptosis (TUNEL assay) across studies. Use RNA-seq to identify miRNA regulators (e.g., miR-155) affected by the compound .
  • Dose-Response Curves : Perform in vivo studies with escalating doses (1–50 mg/kg) to identify therapeutic windows and off-target effects (e.g., cytochrome P450 inhibition) .

Q. What computational methods predict binding modes to gamma-secretase or other enzymatic targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with gamma-secretase (PDB: 8US). Focus on sulfonamide oxygen interactions with catalytic aspartate residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen-bond occupancy and hydrophobic contacts with the enzyme’s active site .
  • Validation : Cross-reference predictions with mutagenesis data (e.g., D257A mutants in gamma-secretase) to confirm critical binding residues .

Q. How can researchers address discrepancies in cytotoxicity profiles across cancer cell lines?

Methodological Answer:

  • Panel Testing : Screen against NCI-60 cell lines to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors). Use MTT assays with 72-hour exposure .
  • Mechanistic Studies : Perform RNA interference (siRNA) targeting putative targets (e.g., Bcl-2 for apoptosis) to confirm on-pathway effects.
  • Resistance Profiling : Culture resistant sublines (e.g., via gradual dose escalation) and perform whole-exome sequencing to identify mutations in drug-efflux pumps (e.g., ABCB1) .

Q. What strategies improve metabolic stability for in vivo pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Mask the phenolic -OH group with acetyl or PEGylated moieties to reduce Phase II glucuronidation .
  • PK/PD Analysis : Administer the compound intravenously (1 mg/kg) in rodents and collect plasma/brain samples at 0–24 hours. Quantify via LC-MS/MS and calculate AUC, t1/2t_{1/2}, and BBB penetration .

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